tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
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Overview
Description
tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazole ring, a triazolopyrazine core, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The triazolopyrazine core is then constructed through cyclization reactions involving appropriate precursors . The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Chemical Reactions Analysis
tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole and triazolopyrazine moieties are known to interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of specific biological processes, such as DNA replication in cancer cells or neurotransmitter release in epilepsy .
Comparison with Similar Compounds
tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Triazolopyrazine derivatives: These compounds have the triazolopyrazine core and are used in various medicinal chemistry applications.
tert-butyl esters: These compounds contain the tert-butyl ester group and are commonly used as protecting groups in organic synthesis.
The uniqueness of tert-butyl ®-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate lies in its combination of these structural elements, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20N6O2S |
---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
tert-butyl (8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C14H20N6O2S/c1-8-10-16-17-11(12-15-9(2)18-23-12)20(10)7-6-19(8)13(21)22-14(3,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
YPGPEKQJPUMUNS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C2=NN=C(N2CCN1C(=O)OC(C)(C)C)C3=NC(=NS3)C |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)OC(C)(C)C)C3=NC(=NS3)C |
Origin of Product |
United States |
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